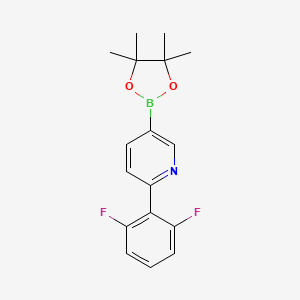

6-(2,6-Difluorophenyl)pyridine-3-boronic Acid Pinacol Ester

Description

6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.

Propriétés

Formule moléculaire |

C17H18BF2NO2 |

|---|---|

Poids moléculaire |

317.1 g/mol |

Nom IUPAC |

2-(2,6-difluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C17H18BF2NO2/c1-16(2)17(3,4)23-18(22-16)11-8-9-14(21-10-11)15-12(19)6-5-7-13(15)20/h5-10H,1-4H3 |

Clé InChI |

KSJVAIABAASJLK-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=C(C=CC=C3F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of 6-(2,6-difluorophenyl)pyridine. This process can be achieved through various methods, including:

Palladium-Catalyzed Borylation: This method involves the use of a palladium catalyst, such as Pd(dppf)Cl2, and a boron reagent like bis(pinacolato)diboron (B2Pin2) under inert conditions.

Lithium-Halogen Exchange: Another approach involves the lithium-halogen exchange reaction followed by the addition of a boronic ester.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Analyse Des Réactions Chimiques

Types of Reactions

6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acidic reagents such as HCl or acetic acid are used.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding aryl compound.

Applications De Recherche Scientifique

6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The final step involves the formation of the biaryl product and regeneration of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Pyridineboronic Acid Pinacol Ester

- 3-Pyridineboronic Acid Pinacol Ester

- 6-Hydroxypyridine-3-boronic Acid Pinacol Ester

Uniqueness

6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is unique due to its difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.